2-Methoxy-4-(piperidin-3-yl)pyridine
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Overview
Description
2-Methoxy-4-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-3-yl)pyridine typically involves the reaction of 2-methoxypyridine with a piperidine derivative. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the pyridine core under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Formation of 2-formyl-4-(piperidin-3-yl)pyridine.
Reduction: Formation of 2-methoxy-4-(piperidin-3-yl)piperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(piperidin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring at the 3-position.
2-Methoxy-4-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring at the 4-position.
2-Methoxy-5-(piperidin-3-yl)pyridine: Similar structure but with the piperidine ring at the 5-position.
Uniqueness
2-Methoxy-4-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the methoxy and piperidinyl groups can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-9(4-6-13-11)10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3 |
InChI Key |
CAGGOMJNGHUMAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2CCCNC2 |
Origin of Product |
United States |
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